molecular formula C19H15N7O3 B11323752 4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid

4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid

Cat. No.: B11323752
M. Wt: 389.4 g/mol
InChI Key: AUFJGBHAOBGCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-METHYL-6-OXO-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of pyrazolo and triazolo rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(3-METHYL-6-OXO-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazolo and triazolo intermediates, which are then combined under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .

Scientific Research Applications

4-(3-METHYL-6-OXO-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit specific enzymes involved in cell proliferation . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes such as cell cycle progression and apoptosis. The pathways involved in these effects are often complex and may include multiple signaling cascades .

Comparison with Similar Compounds

When compared to other similar compounds, 4-(3-METHYL-6-OXO-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOIC ACID stands out due to its unique combination of pyrazolo and triazolo rings. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant biological activity but differ in their specific molecular structures and targets .

Properties

Molecular Formula

C19H15N7O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-[3-methyl-6-oxo-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid

InChI

InChI=1S/C19H15N7O3/c1-10-17-13(11-2-4-12(5-3-11)19(28)29)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,13H,8H2,1H3,(H,21,27)(H,28,29)

InChI Key

AUFJGBHAOBGCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(=O)O)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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